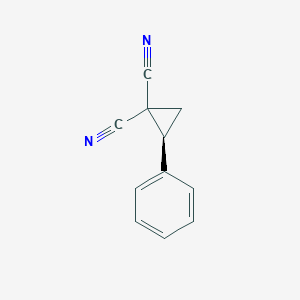
(2S)-2-Phenylcyclopropane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Phenylcyclopropane-1,1-dicarbonitrile is an organic compound characterized by a cyclopropane ring substituted with a phenyl group and two nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Phenylcyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of phenylacetonitrile with a dihalocyclopropane under basic conditions. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-Phenylcyclopropane-1,1-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile groups, forming new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Amines, alcohols, basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
(2S)-2-Phenylcyclopropane-1,1-dicarbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-Phenylcyclopropane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence biological pathways and molecular interactions, leading to various effects depending on the context of its use.
Comparación Con Compuestos Similares
(2R)-2-Phenylcyclopropane-1,1-dicarbonitrile: The enantiomer of (2S)-2-Phenylcyclopropane-1,1-dicarbonitrile, differing in the spatial arrangement of atoms.
2-Phenylcyclopropane-1,1-dicarbonitrile: The racemic mixture containing both (2S) and (2R) enantiomers.
2-Phenylcyclopropane-1-carbonitrile: A related compound with only one nitrile group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of two nitrile groups also provides distinct chemical properties compared to similar compounds with fewer nitrile groups.
Propiedades
Número CAS |
31002-52-5 |
|---|---|
Fórmula molecular |
C11H8N2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
(2S)-2-phenylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C11H8N2/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9/h1-5,10H,6H2/t10-/m0/s1 |
Clave InChI |
IQNPJJYURMAFTQ-JTQLQIEISA-N |
SMILES isomérico |
C1[C@H](C1(C#N)C#N)C2=CC=CC=C2 |
SMILES canónico |
C1C(C1(C#N)C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


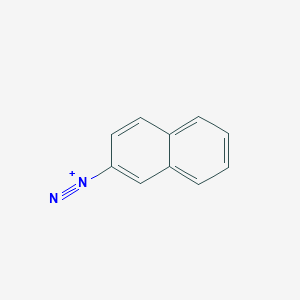
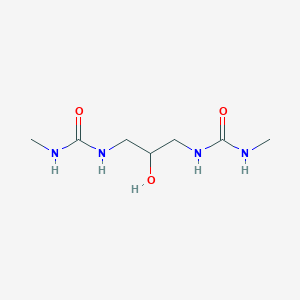
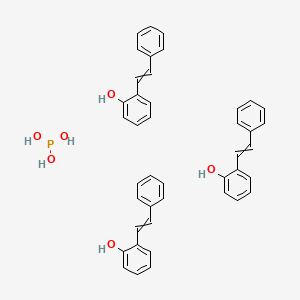
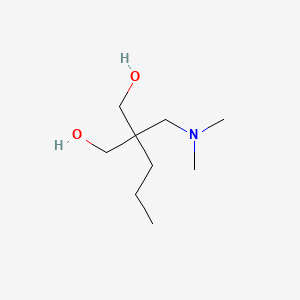
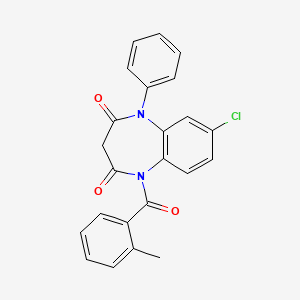
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)



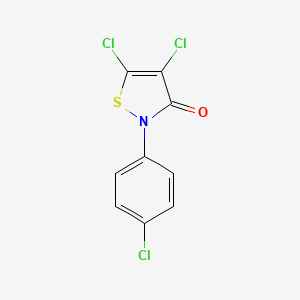
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide](/img/structure/B14686907.png)
![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)
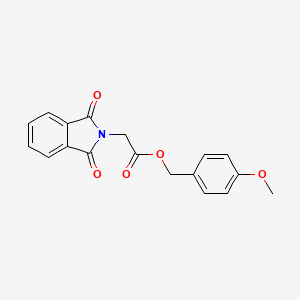
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
